molecular formula C12H9ClO2 B1450127 1-[5-(2-Chlorophenyl)-2-furyl]ethanone CAS No. 675596-28-8

1-[5-(2-Chlorophenyl)-2-furyl]ethanone

Cat. No. B1450127
M. Wt: 220.65 g/mol
InChI Key: OQKZBDRVDZZGAC-UHFFFAOYSA-N
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Description

1-(5-(2-Chlorophenyl)-2-furyl)ethanone, also known as 5-Chloro-2-furyl ethanone, is a chemical compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 225.6 g/mol and a melting point of 145-146 °C. It is soluble in water and slightly soluble in ethanol. It has a wide range of applications in organic synthesis and is used as a starting material for the synthesis of various compounds.

Scientific Research Applications

Electrochemical Reductions in Acetonitrile

1-[5-(2-Chlorophenyl)-2-furyl]ethanone's derivatives, such as 2-furoyl chloride and furil, show interesting properties in electrochemical reductions. In acetonitrile, these reductions have been explored, revealing various products and potential applications in electrochemical processes (Urove & Peters, 1994).

Synthesis for Photochemistry Studies

Some derivatives of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone, particularly 1-(2-furyl)-2-arylethylenes, are synthesized for research in photochemistry and photoelectron spectroscopy. These derivatives provide insight into the geometrical configurations and properties of these compounds (Karminski-Zamola & Jakopčić, 1981).

Laboratory Preparation for Nitrile Synthesis

In the laboratory synthesis of nitriles, intermediates derived from 1-[5-(2-Chlorophenyl)-2-furyl]ethanone have been employed. This showcases its role in providing pathways for synthesizing complex organic compounds (Foulkes & Hutton, 1980).

Potential Hypolipidemic Agent

Derivatives of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone, like ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, have been synthesized and evaluated for their hypolipidemic activities, indicating potential therapeutic applications (Moriya et al., 1988).

properties

IUPAC Name

1-[5-(2-chlorophenyl)furan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKZBDRVDZZGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650865
Record name 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Chlorophenyl)-2-furyl]ethanone

CAS RN

675596-28-8
Record name 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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